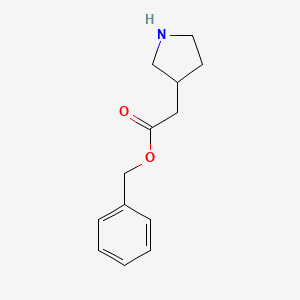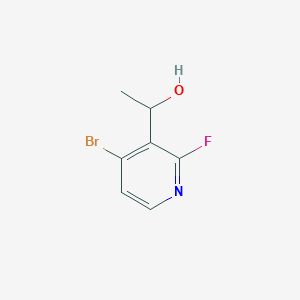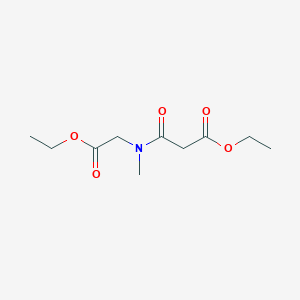![molecular formula C8H5F2NOS B12974852 2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
2-(Difluoromethyl)benzo[d]thiazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)benzo[d]thiazol-7-ol is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)benzo[d]thiazol-7-ol typically involves the introduction of the difluoromethyl group into the benzothiazole ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-bromo-7-hydroxybenzothiazole, is reacted with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The choice of reagents, solvents, and reaction conditions is carefully controlled to ensure consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)benzo[d]thiazol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups into the benzothiazole ring .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)benzo[d]thiazol-7-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)benzo[d]thiazol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole: The parent compound without the difluoromethyl group.
2-(Trifluoromethyl)benzo[d]thiazole: A similar compound with a trifluoromethyl group instead of a difluoromethyl group.
7-Hydroxybenzothiazole: A compound with a hydroxyl group at the 7-position but without the difluoromethyl group.
Uniqueness
2-(Difluoromethyl)benzo[d]thiazol-7-ol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. These properties can enhance its bioactivity and make it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H5F2NOS |
|---|---|
Peso molecular |
201.20 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-1,3-benzothiazol-7-ol |
InChI |
InChI=1S/C8H5F2NOS/c9-7(10)8-11-4-2-1-3-5(12)6(4)13-8/h1-3,7,12H |
Clave InChI |
UCLGVRFUCILALK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)SC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B12974787.png)

![6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one](/img/structure/B12974796.png)








![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B12974843.png)

